molecular formula C21H21F3N2O3 B3702990 1-(4-methoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide

1-(4-methoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B3702990
M. Wt: 406.4 g/mol
InChI Key: KGKPLSGOXHHQQH-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a complex organic compound characterized by the presence of a methoxybenzoyl group, a trifluoromethylphenyl group, and a piperidine carboxamide structure

Preparation Methods

The synthesis of 1-(4-methoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the piperidine ring, followed by the introduction of the methoxybenzoyl and trifluoromethylphenyl groups. Common reagents used in these reactions include trifluoromethylating agents and methoxybenzoyl chlorides. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(4-Methoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzoyl or trifluoromethylphenyl groups, using reagents like sodium hydride or alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(4-Methoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The methoxybenzoyl group may contribute to the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(4-Methoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-(4-Methoxybenzoyl)-N-phenylpiperidine-4-carboxamide: Lacks the trifluoromethyl group, which may result in different chemical properties and biological activities.

    1-(4-Methoxybenzoyl)-N-[2-(fluoromethyl)phenyl]piperidine-4-carboxamide: Contains a fluoromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and stability.

The presence of the trifluoromethyl group in this compound makes it unique, as this group significantly influences the compound’s chemical and biological properties .

Properties

IUPAC Name

1-(4-methoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O3/c1-29-16-8-6-15(7-9-16)20(28)26-12-10-14(11-13-26)19(27)25-18-5-3-2-4-17(18)21(22,23)24/h2-9,14H,10-13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKPLSGOXHHQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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